

Physical and chemical properties of Terbutalined9

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Terbutaline-d9: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of **Terbutaline-d9**, a deuterated analog of the well-known β 2-adrenergic receptor agonist, Terbutaline. This document is intended to serve as a comprehensive resource, summarizing key data, outlining experimental methodologies, and illustrating relevant biological and analytical pathways.

Core Physical and Chemical Properties

Terbutaline-d9 is a stable, isotopically labeled form of Terbutaline, primarily utilized as an internal standard in quantitative analytical methods, such as mass spectrometry, to ensure accuracy and precision in the determination of Terbutaline levels in biological matrices.[1] The incorporation of nine deuterium atoms enhances its mass, allowing for clear differentiation from the unlabeled parent compound without significantly altering its chemical behavior.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of **Terbutaline-d9**.



Property	Value	Reference
Chemical Name	5-(1-hydroxy-2-((2-(methyld3)propan-2-yl-1,1,1,3,3,3-d6)amino)ethyl)benzene-1,3-diol	[1]
Synonyms	2-tert-Butylamino-d9-1-(3,5-dihydroxyphenyl)ethanol, Brethaire-d9, Brethine-d9	[2]
CAS Number	1189658-09-0	[3]
Molecular Formula	C12H10D9NO3	[3]
Molecular Weight	234.34 g/mol	[3]
Melting Point	99-102°C	[2]
Appearance	Tan Powder; Light Brown to Very Dark Brown Solid	[2]
Solubility	DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly)	[2]
Purity	≥98%	[3]
Storage Temperature	-20°C Freezer	[2]

Experimental Protocols

Detailed experimental protocols for the characterization of a specific compound like **Terbutaline-d9** are often proprietary. However, standardized pharmacopeial methods are typically employed for determining the physical and chemical properties of pharmaceutical-grade substances.

Melting Point Determination (Capillary Method)

The melting point of a powdered substance like **Terbutaline-d9** is commonly determined using the capillary method as described in various pharmacopeias.[3][4][5]



- Sample Preparation: A small amount of the dry, finely powdered **Terbutaline-d9** is packed into a capillary tube to a height of 2-3 mm.[5]
- Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
- Heating: The temperature is raised at a controlled rate, typically 1-2°C per minute, to ensure accurate observation.[5]
- Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.[3]

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of an active pharmaceutical ingredient (API) is a critical parameter. The shake-flask method is a widely accepted protocol for this determination.[6][7]

- Sample Preparation: An excess amount of **Terbutaline-d9** is added to a series of vials containing different solvents or buffered solutions of varying pH (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[7][8]
- Equilibration: The vials are sealed and agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[7]
- Sample Processing: The resulting saturated solutions are filtered to remove any undissolved solid.[8]
- Analysis: The concentration of **Terbutaline-d9** in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[9]

Purity and Isotopic Enrichment Analysis (HPLC and NMR)

The purity and isotopic enrichment of deuterated compounds are crucial for their use as internal standards. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic



Resonance (NMR) spectroscopy are powerful techniques for this purpose.[10][11]

- HPLC: A validated HPLC method can be used to separate **Terbutaline-d9** from any
 impurities. The peak area of **Terbutaline-d9** relative to the total peak area of all components
 provides a measure of its chemical purity.[12][13]
- NMR: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the molecule. ²H NMR spectroscopy is a direct method to determine the degree and location of deuterium incorporation, thus verifying the isotopic purity.[14]

Signaling Pathway and Experimental Workflow Terbutaline Signaling Pathway

Terbutaline, and by extension **Terbutaline-d9**, acts as a selective β 2-adrenergic receptor agonist. Its mechanism of action involves the activation of a G-protein coupled receptor, leading to a cascade of intracellular events that result in smooth muscle relaxation.[6] This pathway is fundamental to its therapeutic effects as a bronchodilator.



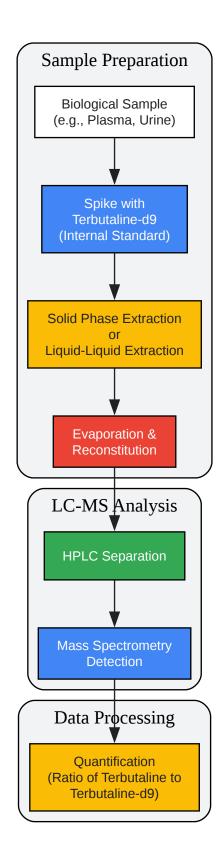
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Figure 1: Terbutaline-d9 Signaling Pathway

Experimental Workflow for Quantification

The following diagram illustrates a typical experimental workflow for the quantification of Terbutaline in a biological sample using **Terbutaline-d9** as an internal standard via Liquid Chromatography-Mass Spectrometry (LC-MS).





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Figure 2: LC-MS Quantification Workflow



Conclusion

Terbutaline-d9 is an indispensable tool for the accurate and reliable quantification of Terbutaline in research and clinical settings. Its well-defined physical and chemical properties, coupled with its identical biological activity to the parent compound, make it an ideal internal standard. This guide provides a foundational understanding of **Terbutaline-d9** for professionals in the fields of pharmacology, analytical chemistry, and drug development.

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